(4-Chlorophenyl) N-pyridin-4-ylcarbamate
Description
(4-Chlorophenyl) N-pyridin-4-ylcarbamate is a carbamate derivative featuring a 4-chlorophenyl group and a pyridin-4-yl moiety. Carbamates are well-known for their structural versatility, often serving as intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
161122-76-5 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(4-chlorophenyl) N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-1-3-11(4-2-9)17-12(16)15-10-5-7-14-8-6-10/h1-8H,(H,14,15,16) |
InChI Key |
QWOCPRQOMDUDHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Carbamate Derivatives
Benzyl N-(4-Pyridyl)carbamate ():
- Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran.
- Structural Features : Exhibits intramolecular N—H⋯N hydrogen bonds and C—O⋯O—C interactions (O⋯O = 3.06 Å), leading to layered crystal packing.
- The chlorine atom in the target compound may enhance electronegativity and influence intermolecular interactions (e.g., halogen bonding).
N-(4-Chlorophenyl)-4-methylpyridin-2-amine ():
- Synthesis : Derived from 2-chloro-4-methylpyridine and 4-chloroaniline.
- Structural Features: Non-planar geometry (48.03° dihedral angle between rings) and N—H⋯N hydrogen bonds forming dimeric aggregates.
- Comparison : The absence of a carbamate group in this amine derivative reduces hydrogen-bonding diversity but increases rigidity. The chlorine substituent likely enhances lipophilicity, similar to the target carbamate .
Functional Analogues: Chlorophenyl-Containing Heterocycles
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ():
- Physical Properties: Melting points (268–287°C), molecular weights (466–545 g/mol), and yields (67–81%) vary with substituents (-CH3, -NO2, -Br).
- Comparison : The target carbamate, with a simpler structure, may exhibit lower molecular weight (~250–300 g/mol) and higher solubility due to the polar carbamate group. Melting points are likely lower than 268°C if less rigid .
(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl) Prop-2-en-1-one ():
- Computational Insights : DFT studies (B3LYP/6-311G(d,p)) reveal charge distribution and reactivity influenced by the 4-chlorophenyl group.
Bioactive Analogues
1-(4-Chlorophenyl)-4-((4-Chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) ():
- Bioactivity : Antifungal activity against C. albicans attributed to the para-substituted aromatic moiety and free -NH- linker.
Physico-Chemical Properties
Spectroscopic Data :
- 1H NMR : Expected signals for aromatic protons (δ 7.2–8.5 ppm), NH (δ 5.5–6.5 ppm), and carbamate carbonyl (δ 150–155 ppm in 13C NMR).
- IR : Strong absorption for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
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